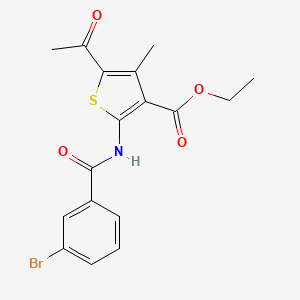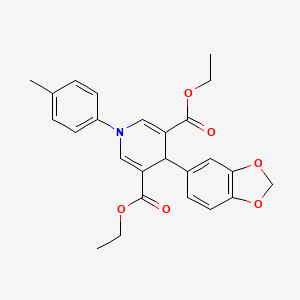![molecular formula C23H18Cl2N2O2 B11654321 methyl 2-[6-chloro-2-(3-chlorophenyl)-4-phenyl-4H-quinazolin-3-yl]acetate](/img/structure/B11654321.png)
methyl 2-[6-chloro-2-(3-chlorophenyl)-4-phenyl-4H-quinazolin-3-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 2-[6-CHLORO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE is a complex organic compound with a unique structure that includes a quinazoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[6-CHLORO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This step involves the cyclization of an appropriate precursor, such as 2-aminobenzamide, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of Chlorine Atoms: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Ester Group: The esterification reaction can be carried out using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
METHYL 2-[6-CHLORO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas for chlorination, concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
科学研究应用
METHYL 2-[6-CHLORO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of METHYL 2-[6-CHLORO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
相似化合物的比较
Similar Compounds
- METHYL 2-(2-CHLOROPHENYL)ACETATE
- METHYL 2,6-DICHLOROPHENOXYACETATE
Uniqueness
METHYL 2-[6-CHLORO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry where specific interactions with biological targets are crucial.
属性
分子式 |
C23H18Cl2N2O2 |
|---|---|
分子量 |
425.3 g/mol |
IUPAC 名称 |
methyl 2-[6-chloro-2-(3-chlorophenyl)-4-phenyl-4H-quinazolin-3-yl]acetate |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-29-21(28)14-27-22(15-6-3-2-4-7-15)19-13-18(25)10-11-20(19)26-23(27)16-8-5-9-17(24)12-16/h2-13,22H,14H2,1H3 |
InChI 键 |
UACIDLHDKXVDTL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CN1C(C2=C(C=CC(=C2)Cl)N=C1C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5E)-5-(3-chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11654242.png)


![Ethyl 5-[(3-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11654264.png)
![4-(3-fluorophenyl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11654275.png)

![Ethyl 4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11654284.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-4-(4-ethoxyanilino)-1,3-thiazol-2-one](/img/structure/B11654288.png)
![2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl thiocyanate](/img/structure/B11654290.png)
![Propan-2-yl 2-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654302.png)
![(5E)-5-[(3-Chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11654308.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone](/img/structure/B11654313.png)
![1-(3-methylphenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11654317.png)
